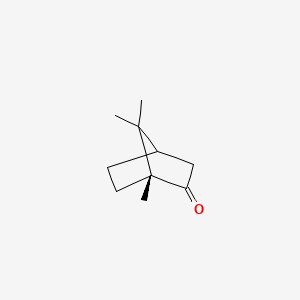

(+)-Camphor

Overview

Description

(+)-Camphor is a bicyclic monoterpene ketone that is widely known for its distinctive aromatic odor. It is naturally found in the wood of the camphor laurel (Cinnamomum camphora) and some other related trees. Historically, camphor has been used in traditional medicine, as a culinary spice, and in religious ceremonies. In modern times, it is utilized in various industrial applications, including as a plasticizer for cellulose nitrate and as a component in pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol, which is a naturally occurring alcohol. The oxidation process typically uses reagents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.

Industrial Production Methods

Industrial production of camphor often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor obtained is then purified through sublimation. This method is efficient and allows for the large-scale production of camphor, which is essential for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

(+)-Camphor undergoes various chemical reactions, including:

Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents like nitric acid.

Reduction: It can be reduced to borneol or isoborneol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Camphor can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Nitric acid, chromic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Camphoric acid.

Reduction: Borneol, isoborneol.

Substitution: Various substituted camphor derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Camphor has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its effects on ion channels and its role as a natural insect repellent.

Medicine: Incorporated in topical analgesics and anti-inflammatory formulations.

Industry: Used in the production of celluloid and as a plasticizer for cellulose nitrate.

Mechanism of Action

The mechanism of action of (+)-Camphor involves its interaction with various molecular targets. It is known to activate transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature. This activation leads to the desensitization of sensory neurons, providing a cooling and analgesic effect. Additionally, camphor has antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

(+)-Camphor is often compared with other terpenoids such as menthol, thymol, and eucalyptol. While all these compounds share similar structural features and biological activities, camphor is unique in its strong aromatic odor and its ability to activate TRP channels. This makes it particularly effective in topical analgesic applications.

List of Similar Compounds

Menthol: Known for its cooling sensation and use in topical analgesics.

Thymol: Exhibits strong antimicrobial properties.

Eucalyptol: Used in cough suppressants and as a flavoring agent.

Biological Activity

(+)-Camphor, a monoterpene ketone derived from the wood of the camphor tree (Cinnamomum camphora), has garnered significant attention due to its diverse biological activities. This article delves into the various pharmacological properties of this compound, supported by case studies, data tables, and recent research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antibacterial Activity : Effective against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Antifungal Properties : Demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger.

- Antioxidant Effects : Protects cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Activity : Reduces inflammation in various models of disease.

- Analgesic Effects : Provides pain relief in conditions such as arthritis and muscle pain.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption : this compound disrupts microbial cell membranes, leading to cell lysis and death.

- Inhibition of Enzyme Activity : It inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Neurotransmitter Modulation : Alters neurotransmitter levels, which may contribute to its analgesic and sedative effects.

Data Table: Biological Activities of this compound

Case Studies

- Skin Infections : A study highlighted the synergistic effects of this compound with antibiotics against resistant strains, suggesting its potential as an adjunct therapy in treating skin infections caused by multidrug-resistant bacteria .

- Seizure Induction : Research indicated that exposure to camphor could lead to seizure-like activity in animal models, emphasizing the need for caution in its use . This finding raises concerns about its safety profile, particularly in pediatric populations where accidental ingestion has led to toxicity .

- Toxicity Cases : A case report documented significant toxicity following ingestion of camphor-containing products in children, manifesting symptoms such as nausea and seizures. The report underscored the importance of education regarding the safe storage and use of camphor-containing products .

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

Properties

IUPAC Name |

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow crystalline solid, Camphoraceous aroma | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.